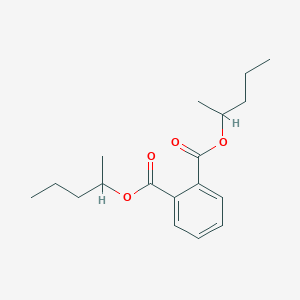

Phthalic acid, bis(2-pentyl) ester

Descripción

Phthalic acid, bis(2-pentyl) ester (C₁₈H₂₆O₄, molecular weight 292.4 g/mol) is a phthalate ester characterized by two 2-pentyl alkyl chains esterified to the ortho-dicarboxylic acid groups of phthalic acid. It is identified in plant extracts, microbial metabolites, and environmental samples. Key applications include its use in cosmetics and perfumes due to its stabilizing properties , as well as its role in antimicrobial and antioxidant formulations derived from plant resins like Commiphora myrrha . Its structural flexibility and lipophilic nature contribute to its bioactivity and environmental persistence.

Propiedades

Número CAS |

75151-00-7 |

|---|---|

Fórmula molecular |

C18H26O4 |

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

dipentan-2-yl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C18H26O4/c1-5-9-13(3)21-17(19)15-11-7-8-12-16(15)18(20)22-14(4)10-6-2/h7-8,11-14H,5-6,9-10H2,1-4H3 |

Clave InChI |

LGOBSDYKTFVEGD-UHFFFAOYSA-N |

SMILES canónico |

CCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCC |

Origen del producto |

United States |

Métodos De Preparación

Phthalic acid, bis(2-pentyl) ester is typically synthesized through the esterification of phthalic anhydride with 2-pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial production methods often involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various separation techniques, including distillation and crystallization .

Análisis De Reacciones Químicas

Phthalic acid, bis(2-pentyl) ester undergoes several types of chemical reactions, including:

Oxidation: The ester can undergo oxidation reactions to form phthalic acid derivatives.

Substitution: The ester group can be substituted with other functional groups under specific reaction conditions.

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are phthalic acid and its derivatives .

Aplicaciones Científicas De Investigación

Phthalic acid, bis(2-pentyl) ester has various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of phthalic acid, bis(2-pentyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility . In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .

Comparación Con Compuestos Similares

Structural and Functional Differences

*Estimated based on substituent analysis.

Substituent Effects on Properties

Environmental Persistence

- Soil Contamination : DBP and DEHP dominate in agricultural soils (avg. 0.98 mg/kg) due to plastic mulch use , while bis(2-pentyl) ester is less prevalent but detected in plant resins and microbial communities .

- Degradation : Shorter-chain phthalates (e.g., DBP) degrade faster under aerobic conditions than branched or long-chain derivatives like DEHP .

Key Research Findings

- GC-MS Prevalence : Bis(2-pentyl) ester constitutes 1.18% of Millettia pachycarpa root extracts , compared to DBP’s higher abundance (29.64% in the same study), reflecting differential biosynthetic pathways.

- Thermal Stability : DEHP remains stable up to 250°C, whereas DBP volatilizes at 160°C , highlighting substituent-driven stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.